molecular formula C7H13Br2N3S B2922162 4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-c]azepin-2-amine dihydrobromide CAS No. 1987076-91-4

4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-c]azepin-2-amine dihydrobromide

Cat. No.: B2922162
CAS No.: 1987076-91-4
M. Wt: 331.07
InChI Key: DUXNAJDNAKJBJL-UHFFFAOYSA-N
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Description

4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-c]azepin-2-amine dihydrobromide is a complex organic compound with the molecular formula C7H11N3S.2BrH. It belongs to the class of thiazoloazepines, which are known for their diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-c]azepin-2-amine dihydrobromide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a thiazole derivative with an azepine precursor in the presence of a strong acid like hydrobromic acid .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the purification and crystallization of intermediates. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperature and pressure settings .

Chemical Reactions Analysis

Types of Reactions

4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-c]azepin-2-amine dihydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-c]azepin-2-amine dihydrobromide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-c]azepin-2-amine dihydrobromide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-c]azepin-2-amine dihydrobromide is unique due to its specific structural features and the presence of the dihydrobromide salt, which can influence its solubility and reactivity .

Properties

IUPAC Name

5,6,7,8-tetrahydro-4H-[1,3]thiazolo[5,4-c]azepin-2-amine;dihydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3S.2BrH/c8-7-10-5-2-1-3-9-4-6(5)11-7;;/h9H,1-4H2,(H2,8,10);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUXNAJDNAKJBJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CNC1)SC(=N2)N.Br.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Br2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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